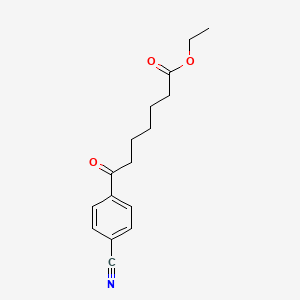

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate

説明

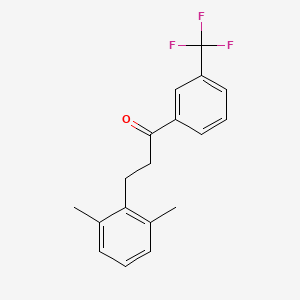

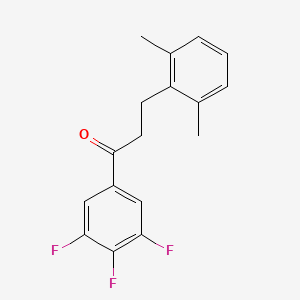

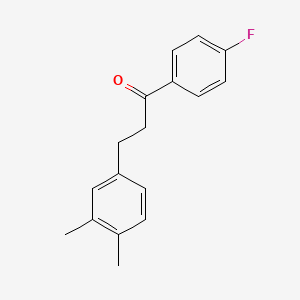

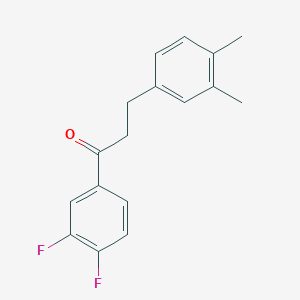

The compound “Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . The “7-(4-cyanophenyl)-7-oxoheptanoate” part suggests that the compound contains a heptanoic acid backbone with a ketone group at the 7th carbon and a 4-cyanophenyl group also attached to the 7th carbon .

Molecular Structure Analysis

The molecular structure of this compound would likely show the ester functional group (-COO-) linking the ethyl group and the 7-(4-cyanophenyl)-7-oxoheptanoate group . The 4-cyanophenyl group would consist of a phenyl (benzene) ring with a -CN (cyano) group attached to the 4th carbon .Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions at the alpha carbon . The presence of the ketone group could also allow for reactions such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . As an ester, it would likely be polar and could potentially participate in hydrogen bonding .科学的研究の応用

1. Catalytic Mitsunobu Reactions

- Application Summary : Ethyl 2-arylhydrazinecarboxylates, a related compound, can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .

- Methods of Application : The reaction conditions were optimized using ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a potent catalyst . The discovery of a new catalyst, ethyl 2-(4-cyanophenyl)hydrazinecarboxylates, expanded the scope of substrates .

- Results or Outcomes : The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry . Thermal analysis of the developed Mitsunobu reagents supports sufficient thermal stability compared with typical azo reagents such as diethyl azodicarboxylate (DEAD) .

2. Chiral Selective Reduction

- Application Summary : Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened .

- Methods of Application : ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation . Dimethylsulfoxide (10% V/V) was the best co-solvent, and the optimum parameters were 40 °C, pH 7.0 .

- Results or Outcomes : The results of this study are not explicitly mentioned in the source .

3. Synthesis of Drugs

- Application Summary : Tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, a related compound, is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

- Methods of Application : The synthesis of these drugs involves the use of various catalysts and reagents . The specific methods and procedures are not detailed in the source .

- Results or Outcomes : The synthesized drugs, Citalopram and Escitalopram oxalate, are effective antidepressants .

4. Synthesis of Benzohydrols

- Application Summary : Tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) , which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .

- Methods of Application : These intermediates with –OH groups are generally synthesized by reduction in benzophenones families using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation , amino acid-functionalized metal–organic frameworks , CBS (Corey–Bakshi–Shibata) catalyst , among many others reported in the literature .

- Results or Outcomes : The synthesized benzohydrols are used as intermediates in the preparation of nefopam, a drug with analgesic, muscle relaxant, or antidepressant properties .

5. Synthesis of Azo Reagents

- Application Summary : Ethyl 2-arylhydrazinecarboxylates, a related compound, can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate provides excellent results in reactions with nucleophiles other than carboxylic acids, serving for the transformation of the hydroxyl groups of alcohols to other functional groups .

- Methods of Application : The reaction conditions were optimized using ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a potent catalyst . The discovery of a new catalyst, ethyl 2-(4-cyanophenyl)hydrazinecarboxylates, expanded the scope of substrates .

- Results or Outcomes : The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry . Thermal analysis of the developed Mitsunobu reagents supports sufficient thermal stability compared with typical azo reagents such as diethyl azodicarboxylate (DEAD) .

6. Biotransformation

- Application Summary : Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened .

- Methods of Application : For this, ketoreductase (20 mg) was added slowly with proper care to prevent foam formation in 900 µL of potassium phosphate buffer (pH 7.5, 100 mM) .

- Results or Outcomes : The results of this study are not explicitly mentioned in the source .

将来の方向性

特性

IUPAC Name |

ethyl 7-(4-cyanophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-20-16(19)7-5-3-4-6-15(18)14-10-8-13(12-17)9-11-14/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWJZTGDNAGYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290332 | |

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate | |

CAS RN |

951885-72-6 | |

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。